2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]methyl}phenyl 2-methylbenzoate
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Overview
Description
2-{[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]METHYL}PHENYL 2-METHYLBENZOATE is a complex organic compound that features a benzisothiazole moiety, a chlorinated aniline, and a methylbenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]METHYL}PHENYL 2-METHYLBENZOATE typically involves multiple steps:
Formation of the Benzisothiazole Moiety: This can be achieved through the cyclization of o-aminothiophenol with chlorinated benzoic acid derivatives under acidic conditions.
Chlorination of Aniline: The aniline ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated aniline is then coupled with the benzisothiazole moiety using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Esterification: Finally, the phenyl group is esterified with methylbenzoate using a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-{[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]METHYL}PHENYL 2-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in oxidative stress and cellular signaling pathways.
Pathways Involved: The compound may inhibit or activate certain pathways, leading to changes in cellular functions such as apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Chlorobenzene Derivatives: Compounds like chlorobenzene and its derivatives, which are used in various industrial applications.
Uniqueness
2-{[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]METHYL}PHENYL 2-METHYLBENZOATE is unique due to its complex structure, which combines multiple functional groups, making it versatile for various chemical reactions and applications.
Properties
Molecular Formula |
C28H21ClN2O4S |
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Molecular Weight |
517.0 g/mol |
IUPAC Name |
[2-[(4-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)methyl]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C28H21ClN2O4S/c1-19-8-2-4-10-23(19)28(32)35-25-12-6-3-9-20(25)18-31(22-16-14-21(29)15-17-22)27-24-11-5-7-13-26(24)36(33,34)30-27/h2-17H,18H2,1H3 |
InChI Key |
MKEUBPHDEWJCOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=CC=C2CN(C3=CC=C(C=C3)Cl)C4=NS(=O)(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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